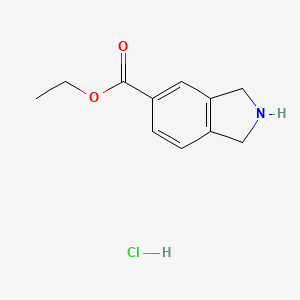

Ethyl isoindoline-5-carboxylate hydrochloride

Description

Ethyl isoindoline-5-carboxylate hydrochloride (CAS: 1159826-50-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It consists of an isoindoline core substituted with an ethyl ester group at position 5 and a hydrochloride counterion. The compound is commercially available at 95% purity and is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and receptor modulators . Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in organic synthesis .

Properties

IUPAC Name |

ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXUCHAWQXRICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-50-2 | |

| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl isoindoline-5-carboxylate hydrochloride typically involves the reaction of isoindoline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl isoindoline-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Organic Chemistry

Building Block for Synthesis:

Ethyl isoindoline-5-carboxylate hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions, making it valuable in synthetic chemistry.

Reagent in Organic Reactions:

This compound is utilized as a reagent in several organic reactions, including:

- Condensation reactions to form larger heterocyclic compounds.

- Coupling reactions that enable the synthesis of biologically active molecules.

Pharmaceutical Development

Potential Therapeutic Applications:

Research indicates that this compound exhibits various biological activities, attributed to its interaction with specific molecular targets. Notably, it has shown potential in:

- Cancer Research: Studies suggest that this compound may interact with enzymes involved in metabolic pathways related to cancer biology, indicating its possible use as an antitumor agent.

- Drug Development: Ongoing investigations aim to elucidate its mechanism of action and optimize its therapeutic potential.

Biological Activities

This compound has been linked to several biological activities:

- Antitumor Properties: Preliminary studies have indicated that derivatives of isoindoline compounds can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines .

- Enzyme Interaction: The compound may interact with specific enzymes, potentially influencing metabolic pathways critical for cancer progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl isoindoline-5-carboxylate | Isoindoline core with methyl group | Exhibits strong antimicrobial activity |

| Ethyl isoindoline-1-carboxylate | Isoindoline core with different carboxyl position | Notable for diverse applications |

| Isoindoline-5-carboxylic acid | Lacks the ethyl ester group | Different chemical properties |

| Ethyl isoindoline-3-carboxylate | Carboxyl group positioned differently | Distinct reactivity profile |

The unique structure of this compound contributes to its distinct reactivity and biological activity compared to other isoindoline derivatives.

Mechanism of Action

The mechanism of action of ethyl isoindoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Group | Substituents | Purity | Applications |

|---|---|---|---|---|---|---|---|---|

| This compound | 1159826-50-2 | C₁₁H₁₄ClNO₂ | 227.69 | Isoindoline | Ethyl ester, HCl salt | Ester at position 5 | 95% | Pharmaceutical intermediates |

| Mthis compound | 127168-93-8 | C₁₀H₁₂ClNO₂ | 213.66 | Isoindoline | Methyl ester, HCl salt | Ester at position 5 | 95% | DDR1 inhibitor synthesis |

| Ethyl isoindoline-4-carboxylate hydrochloride | 1311254-57-5 | C₁₁H₁₄ClNO₂ | 227.69 | Isoindoline | Ethyl ester, HCl salt | Ester at position 4 | 95% | Positional isomer studies |

| 5-Chloro-2-phenyl-1H-indole | 23746-76-1 | C₁₄H₁₀ClN | 227.70 | Indole | Chloro, phenyl | Chloro at position 5, phenyl at position 2 | 95%+ | Kinase inhibition studies |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 209.63 | Indole | Carboxylic acid | Chloro at position 7, methyl at position 3 | 100% | Antimicrobial agent development |

| Ethyl 5-methoxyindole-2-carboxylate | - | C₁₂H₁₃NO₃ | 219.24 | Indole | Ethyl ester, methoxy | Methoxy at position 5 | >97% | Prodrug candidate research |

Key Research Findings

Core Structure Variations

- Isoindoline vs. Indole : Isoindoline derivatives (e.g., ethyl isoindoline-5-carboxylate HCl) exhibit greater conformational rigidity compared to indole-based compounds (e.g., 5-chloro-2-phenyl-1H-indole). This rigidity may enhance binding specificity in receptor-targeted therapies .

- Positional Isomerism : Ethyl isoindoline-4-carboxylate hydrochloride (ester at position 4) shows reduced reactivity in coupling reactions compared to the position 5 analog, likely due to steric hindrance .

Functional Group Impact

- Ester vs. Carboxylic Acid : Ethyl isoindoline-5-carboxylate HCl’s ester group improves membrane permeability compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), making it more suitable for prodrug designs .

- Methyl vs. Ethyl Esters : Methyl isoindoline-5-carboxylate HCl (CAS 127168-93-8) demonstrated a 41% yield in a pyrimidine coupling reaction, suggesting that ethyl analogs may require optimized conditions due to increased steric bulk .

Substituent Effects

- Chloro Groups : Chlorinated indoles (e.g., 5-chloro-2-phenyl-1H-indole) are associated with enhanced kinase inhibition activity, whereas isoindoline esters may prioritize solubility and metabolic stability .

Biological Activity

Ethyl isoindoline-5-carboxylate hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoindoline core, which is a bicyclic structure containing a nitrogen atom. The presence of the ethyl ester group significantly influences its reactivity and biological activity compared to other isoindoline derivatives.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl isoindoline-5-carboxylate | Isoindoline core with a methyl group | Exhibits strong antimicrobial activity |

| Ethyl isoindoline-1-carboxylate | Isoindoline core with an ethyl group | Known for potential anticancer properties |

| Isoindoline-5-carboxylic acid | Lacks the ethyl ester group | Different chemical properties due to missing ester |

| Ethyl isoindoline-3-carboxylate | Carboxylate group positioned differently | Distinct reactivity profile compared to others |

The unique structure of ethyl isoindoline-5-carboxylate contributes to its biological activity, particularly in cancer biology and antimicrobial applications.

Anticancer Properties

Research indicates that ethyl isoindoline-5-carboxylate interacts with specific enzymes involved in metabolic pathways related to cancer. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that this compound can suppress colony formation in pancreatic cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Ethyl isoindoline-5-carboxylate has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against common pathogens are comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanisms through which ethyl isoindoline-5-carboxylate exerts its biological effects involve modulation of enzyme activity and interaction with cellular signaling pathways. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with bacterial cell wall synthesis . Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of ethyl isoindoline-5-carboxylate:

- Anticancer Activity : A study reported that ethyl isoindoline-5-carboxylate significantly inhibited the proliferation of pancreatic cancer cells in vitro, with an IC50 value indicating potent activity .

- Antibacterial Efficacy : In another study, the compound demonstrated MIC values as low as 0.025 μg/ml against Staphylococcus aureus, highlighting its effectiveness compared to traditional antibiotics .

- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications to the isoindoline structure can enhance or diminish biological activity, providing insights for future drug design .

Q & A

Q. How can researchers validate computational predictions of the compound’s physicochemical properties?

- Methodology :

- In Silico vs. Experimental LogP : Compare calculated values (e.g., using ChemAxon) with shake-flask/HPLC-measured logP. Adjust QSAR models if deviations exceed 0.5 units .

- Solubility Testing : Use equilibrium solubility assays (pH 1.2–7.4 buffers) and correlate with predicted pKa (e.g., ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.